AMG-2674
Description
Structurally, it belongs to the 2-(4-pyridin-2-yl)-1-(5-trifluoromethylpyridin-2-yl)piperazine-1-carboxamide series, derived from stepwise modifications of the BCTC scaffold . AMG-2674 demonstrates high potency in vitro, with an IC50 of 0.9 nM against capsaicin- and pH-induced activation of rat TRPV1. Notably, its co-planar carboxamido group enhances binding affinity, a structural refinement over earlier analogs .
Properties
Molecular Formula |
C26H22ClF6N5O2 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
1-[5-chloro-6-[(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl]pyridin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C26H22ClF6N5O2/c1-12-10-37(24-17(27)4-14(9-34-24)21(40)11-39)2-3-38(12)25-35-20-8-15(26(31,32)33)7-16(23(20)36-25)13-5-18(28)22(30)19(29)6-13/h4-9,12,21,39-40H,2-3,10-11H2,1H3,(H,35,36)/t12-,21?/m1/s1 |
InChI Key |
VZBVEWNPFLFUCS-FXADVQPWSA-N |
SMILES |
CC1CN(CCN1C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C4=CC(=C(C(=C4)F)F)F)C5=C(C=C(C=N5)C(CO)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: BCTC
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is the progenitor scaffold for AMG-2674. Both compounds share a piperazine-carboxamide core but differ in pyridine substituents. Key distinctions include:
- Potency : this compound exhibits a 10-fold higher potency (IC50 = 0.9 nM) compared to BCTC, which has an IC50 of ~8 nM in TRPV1 inhibition assays .
- Structural Modifications : this compound incorporates a trifluoromethylpyridin-2-yl group, enhancing co-planarity of the carboxamido moiety and optimizing receptor interactions .
- Clinical Progress : BCTC advanced to Phase II trials for neuropathic pain but faced limitations due to off-target effects (e.g., hERG channel inhibition). This compound’s preclinical profile suggests improved selectivity, though hERG-related safety data remain unpublished .
Functional Analogs: TRPV1 Antagonists
- Unlike this compound, SB-705498 failed in Phase II due to hyperthermia side effects .
- Capsazepine : A first-generation TRPV1 antagonist (IC50 = 562 nM) with poor metabolic stability. This compound’s potency and pharmacokinetic properties surpass capsazepine by >100-fold .
Ion Channel Blockers with Antiviral Activity
While this compound is primarily a TRPV1 antagonist, identifies its antiviral activity against SARS-CoV-2, likely via ion channel modulation. Comparisons with other antiviral ion channel blockers include:
- Hanfangchin A (Tetrandrine) : A calcium channel blocker with antimalarial and antiviral properties (EC50 = 0.3 µM against SARS-CoV-2). Unlike this compound, it targets two-pore channels (TPCs) and is repurposed from antimalarial use .
- MLN-3897 : A CCR1 chemokine receptor antagonist (Phase II) with antiviral EC50 = 1.2 µM. Its mechanism diverges from this compound, focusing on immune modulation rather than direct ion channel blockade .
Research Findings and Implications
- Mechanistic Superiority : this compound’s structural optimizations address key limitations of earlier TRPV1 antagonists, such as low potency (BCTC) and hyperthermia (SB-705498) .
- Safety Considerations: No hERG inhibition data are reported for this compound, a critical gap given BCTC’s clinical setbacks .
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